

Furyl Hydroxymethyl Ketone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Furyl hydroxymethyl ketone*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Furyl hydroxymethyl ketone, also known as 1-(furan-2-yl)-2-hydroxyethanone or 2-hydroxyacetyl furan, is an organic compound featuring a furan ring substituted with a hydroxymethyl ketone group.^[1] This molecule is of significant interest to the scientific community due to its presence as a byproduct in the acid-catalyzed dehydration of C6 sugars to 5-hydroxymethylfurfural (5-HMF), a key platform chemical derived from biomass.^{[2][3]} Beyond its role in biomass conversion, its distinct chemical architecture, combining a reactive ketone, a primary alcohol, and an aromatic furan moiety, makes it a versatile building block in organic synthesis and a candidate for investigation in drug discovery. This guide provides an in-depth overview of its chemical properties, synthesis, and potential biological activities, with a focus on experimental details and data.

Chemical and Physical Properties

Furyl hydroxymethyl ketone is a white to brown solid with the molecular formula C₆H₆O₃.^[4] A summary of its key chemical and physical properties is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₆ H ₆ O ₃	[1]
Molecular Weight	126.11 g/mol	[1]
IUPAC Name	1-(furan-2-yl)-2-hydroxyethanone	[1]
CAS Number	17678-19-2	[1]
Canonical SMILES	C1=COC(=C1)C(=O)CO	[1]
InChI Key	RSZZMVPSHLKFQY-UHFFFAOYSA-N	[1]
Appearance	White to brown solid	[4]
Purity	≥96%	[5]

Table 1: Chemical and Physical Properties of **Furyl Hydroxymethyl Ketone**.

Spectroscopic data is crucial for the identification and characterization of **Furyl hydroxymethyl ketone**. The NIST Mass Spectrometry Data Center provides mass spectral data for this compound, with a top peak at m/z 95.[\[1\]](#)

Synthesis of Furyl Hydroxymethyl Ketone

Several synthetic routes to **Furyl hydroxymethyl ketone** have been explored, primarily leveraging biomass-derived starting materials. The following protocols provide detailed methodologies for its preparation.

Synthesis from Furfural

The conversion of furfural, a readily available platform chemical from hemicellulose, is a common method for synthesizing furan derivatives.

Experimental Protocol: Synthesis of 2-Furancarboxylic Acid from Furfural (as a related example)

This protocol details the Cannizzaro reaction of furfural, which yields both 2-furancarboxylic acid and furfuryl alcohol. While not a direct synthesis of the target ketone, it illustrates a key transformation of furfural.

- Materials: Furfural, Sodium Hydroxide (33.3% solution), Decolorizing carbon.[6]
- Procedure:
 - Cool 1 kg of furfural in a 4-L copper can equipped with a mechanical stirrer to 5-8 °C using an ice bath.[6]
 - Slowly add 825 g of 33.3% sodium hydroxide solution from a separatory funnel, ensuring the reaction temperature remains below 20 °C. The addition should take approximately 20-25 minutes.[6]
 - Continue stirring for one hour after the addition is complete, during which sodium 2-furancarboxylate will precipitate.[6]
 - Allow the mixture to warm to room temperature and add a minimal amount of water to dissolve the precipitate.[6]
 - Acidify the solution to crystallize the 2-furancarboxylic acid.[6]
 - Filter the crude acid.[6]
 - For purification, dissolve the crude acid in 2300 cc of boiling water with approximately 60 g of decolorizing carbon and boil for 45 minutes.[6]
 - Filter the hot solution and cool to 16-20 °C with stirring to recrystallize the purified 2-furancarboxylic acid.[6]
 - Filter the purified product. The expected yield of the light yellow product is 360-380 g (60-63% of the theoretical amount).[6]

Microwave-Assisted Synthesis from Biomass

Microwave-assisted synthesis offers a rapid and efficient method for the conversion of biomass, such as cellulose, into valuable furan compounds.

Experimental Protocol: Microwave-Assisted Hydrolysis of Crystalline Cellulose (General Procedure)

This protocol outlines a general procedure for the hydrolysis of cellulose, a key step in the production of furan derivatives from biomass.

- Materials: Crystalline cellulose, Biomass char sulfonic acid (BC-SO₃H) catalyst, Water.[\[7\]](#)
- Procedure:
 - Combine crystalline cellulose and the BC-SO₃H catalyst in water in a microwave reactor.[\[7\]](#)
 - Subject the mixture to microwave irradiation. Microwave heating has been shown to accelerate the hydrolysis of β -1,4-glycosidic bonds in cellulose.[\[7\]](#)
 - The resulting reducing sugars can then be further converted to furan derivatives.[\[7\]](#)

Biological Activity

Furan derivatives have garnered significant attention for their diverse biological activities, including antimicrobial and anti-inflammatory properties. While specific data for **Furyl hydroxymethyl ketone** is limited, the following sections detail general protocols and findings for related furan compounds.

Antimicrobial Activity

The furan scaffold is a component of various compounds with demonstrated activity against a broad spectrum of bacteria and fungi.[\[8\]](#)

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Microbroth Dilution

This method is a standard procedure for assessing the antimicrobial efficacy of a compound.

- Materials: Test compound, Bacterial/fungal isolates, Cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI 1640 medium (for fungi), 96-well microtiter plates.

- Procedure:

- Prepare a series of twofold dilutions of the test compound in the appropriate broth in a 96-well plate.[9][10]
- Inoculate each well with a standardized suspension of the microorganism to achieve a final concentration of approximately 5×10^5 CFU/mL.[9]
- Incubate the plates at 35-37 °C for 16-20 hours for bacteria and 24-48 hours for fungi.[10]
- The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

Table 2: Antimicrobial Activity (MIC Values) of Furan Derivatives against various microorganisms.

Compound/Derivative	Microorganism	MIC (μ g/mL)	Reference
Furanone Derivative F131	S. aureus isolates	8-16	[10]
Furanone Derivative F131	C. albicans isolates	32-128	[10]
Furan-based pyrimidine-thiazolidinone (8k)	E. coli	12.5	[11]
Methyl-5-(hydroxymethyl)-2-furan carboxylate	S. aureus ATCC25923	1.00	[12]
Methyl-5-(hydroxymethyl)-2-furan carboxylate	S. aureus and B. cereus	500.00	[12]

Anti-inflammatory Activity

Several furan derivatives have been investigated for their potential to modulate inflammatory pathways, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[\[3\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Experimental Protocol: In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

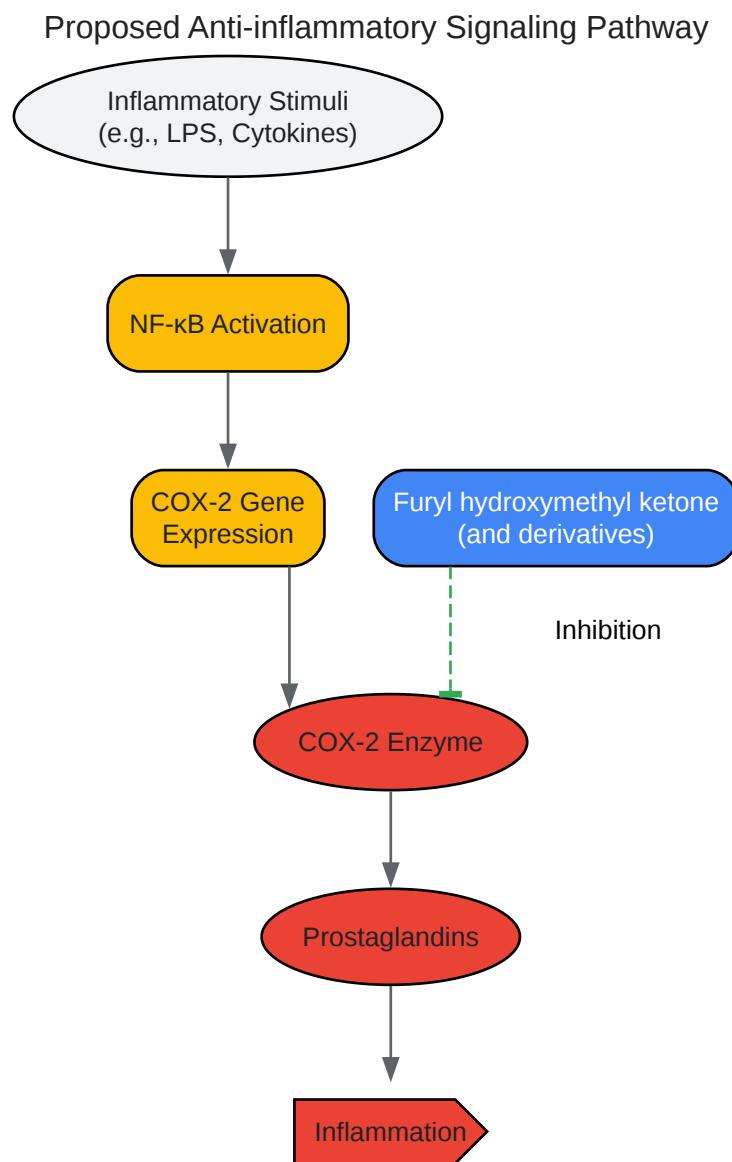
- Materials: Test compound, Human recombinant COX-1 and COX-2 enzymes, Arachidonic acid, Assay buffer, EIA detection reagents.
- Procedure:
 - Pre-incubate the test compound with the COX-1 or COX-2 enzyme in the assay buffer.
 - Initiate the reaction by adding arachidonic acid.
 - After a set incubation period, stop the reaction.
 - Measure the amount of prostaglandin E₂ (PGE₂) produced using an Enzyme Immunoassay (EIA) kit.
 - Calculate the percentage of inhibition and determine the IC₅₀ value (the concentration of the compound required to inhibit 50% of the enzyme activity).

Table 3: Anti-inflammatory Activity (IC₅₀ Values) of Furan Derivatives.

Compound/Derivative	Target	IC ₅₀ (μM)	Reference
Pyridazinone derivative (5b)	COX-2	0.04	[15]
Pyridazinone derivative (8b)	COX-2	0.04	[15]
Pyridazinone derivative (8c)	COX-2	0.04	[15]
Furanone derivative (2c)	COX-1	3.93	[15]

Signaling Pathways

The anti-inflammatory effects of many compounds are mediated through their interaction with specific signaling pathways. For furan derivatives, the inhibition of the cyclooxygenase (COX) pathway, particularly the inducible COX-2 isozyme, is a key mechanism.[\[3\]](#)[\[13\]](#) COX-2 is a critical enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. The expression of COX-2 is regulated by the transcription factor NF-κB.[\[16\]](#) Therefore, compounds that inhibit COX-2 activity or expression can effectively reduce inflammation.



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Caption: Proposed Anti-inflammatory Signaling Pathway.

Conclusion

Furyl hydroxymethyl ketone is a furan derivative with significant potential in both green chemistry and medicinal chemistry. Its synthesis from renewable biomass sources underscores its role in the development of a sustainable chemical industry. Furthermore, the biological activities observed in related furan compounds, particularly their antimicrobial and anti-inflammatory properties, suggest that **Furyl hydroxymethyl ketone** and its derivatives are

promising candidates for further investigation in drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the synthesis, characterization, and therapeutic potential of this versatile molecule.

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References

- 1. 2-Furyl hydroxymethyl ketone | C₆H₆O₃ | CID 519466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. americanelements.com [americanelements.com]
- 5. 1-(Furan-2-yl)-2-hydroxyethan-1-one | CymitQuimica [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates [mdpi.com]
- 10. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against *S. aureus*—*C. albicans* Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 12. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 13. 2,2-Dimethyl-4,5-diaryl-3(2H)furanone derivatives as selective cyclo-oxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]

- 15. [tandfonline.com](#) [tandfonline.com]
- 16. [mdpi.com](#) [mdpi.com]
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